molecular formula C14H15N3O2 B177488 5-Nitro-8-(piperidin-1-yl)quinoline CAS No. 142315-99-9

5-Nitro-8-(piperidin-1-yl)quinoline

カタログ番号: B177488
CAS番号: 142315-99-9
分子量: 257.29 g/mol
InChIキー: MJKNJLAZNNSLRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Nitro-8-(piperidin-1-yl)quinoline (CAS: 142315-99-9) is a nitro-substituted quinoline derivative featuring a piperidine ring at the 8-position of the quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimalarial, antitumor, and antimicrobial properties .

準備方法

Core Quinoline Synthesis and Functionalization

Halogenation and Directed Substitution

The quinoline core serves as the foundational structure for subsequent modifications. A common approach involves introducing halogen atoms at specific positions to enable cross-coupling or nucleophilic substitution. For example, bromination of quinoline at the 8-position yields 8-bromoquinoline, a critical intermediate . This step often employs phosphorus oxybromide (POBr₃) or molecular bromine in acetic acid, achieving regioselectivity through careful temperature control .

Piperidinyl Group Introduction

Palladium-Catalyzed Amination

The 8-bromo substituent in 5-nitro-8-bromoquinoline is replaced with piperidine via palladium-catalyzed cross-coupling. The Buchwald-Hartwig amination, employing catalysts such as Pd₂(dba)₃ with Xantphos as a ligand, facilitates C–N bond formation . Reaction conditions typically involve toluene or dioxane as solvents, heated to 100–120°C with a base like cesium carbonate (Cs₂CO₃) . This method achieves yields of 70–85%, with purity confirmed by HPLC .

Table 1: Representative Conditions for Buchwald-Hartwig Amination

ComponentSpecification
CatalystPd₂(dba)₃ (2 mol%)
LigandXantphos (4 mol%)
BaseCs₂CO₃ (2.5 equiv)
SolventToluene
Temperature110°C, 24 hours
Yield82%

Nucleophilic Aromatic Substitution

Alternatively, nucleophilic substitution using piperidine in the presence of a base like potassium tert-butoxide (t-BuOK) can replace the 8-bromo group. This method requires elevated temperatures (150–160°C) in dimethylformamide (DMF) but avoids palladium catalysts . Yields are moderate (50–65%), with side products arising from competing elimination reactions .

Nitration Strategies and Regioselectivity

Electrophilic Nitration of Quinoline Derivatives

Direct nitration of 8-(piperidin-1-yl)quinoline presents challenges due to the electron-donating nature of the piperidinyl group, which deactivates the ring. To circumvent this, nitration is performed before piperidinyl introduction. Nitrating 8-bromoquinoline with fuming nitric acid at 0–5°C selectively installs the nitro group at the 5-position, guided by the bromine’s meta-directing effect .

Table 2: Nitration of 8-Bromoquinoline

ParameterValue
Nitrating AgentHNO₃ (90%), H₂SO₄ (conc.)
Temperature0–5°C
Reaction Time4 hours
Regioselectivity>95% 5-nitro isomer
Yield88%

Alternative Routes via Reductive Amination

Mannich Reaction-Based Approaches

Though less common, Mannich reactions have been explored for introducing amine groups onto quinolines. For 5-nitro-8-(piperidin-1-yl)quinoline, this involves condensing 5-nitro-8-hydroxyquinoline with formaldehyde and piperidine under acidic conditions . However, this method suffers from low yields (30–40%) due to competing polymerization and requires rigorous purification .

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >98% purity .

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 9.02 (d, J = 4.0 Hz, 1H, H-2), 8.45 (d, J = 8.0 Hz, 1H, H-4), 7.85 (dd, J = 8.0 Hz, 1H, H-6), 7.62 (d, J = 4.0 Hz, 1H, H-3), 3.30–3.20 (m, 4H, piperidinyl CH₂), 1.80–1.60 (m, 6H, piperidinyl CH₂) .

  • MS (ESI) : m/z 258.12 [M+H]⁺ .

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

MethodYieldCostScalabilityPurity
Buchwald-Hartwig82%HighModerate>98%
Nucleophilic Substitution60%LowHigh90–95%
Mannich Reaction35%LowLow80–85%

The Buchwald-Hartwig method offers superior yield and purity but requires expensive palladium catalysts. Nucleophilic substitution is cost-effective but less efficient.

Industrial-Scale Considerations

Large-scale synthesis prioritizes nucleophilic substitution due to lower catalyst costs and simpler workup. However, palladium-catalyzed routes are preferred for high-purity pharmaceutical applications . Recent advances in ligand design, such as the use of BrettPhos, have reduced catalyst loading to 0.5 mol% while maintaining yields >80% .

Emerging Technologies

Flow chemistry approaches are being investigated for continuous nitration and amination, reducing reaction times by 50% and improving safety profiles .

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Research indicates that 5-Nitro-8-(piperidin-1-yl)quinoline exhibits significant antibacterial properties , particularly against multidrug-resistant strains of Mycobacterium tuberculosis. The mechanism of action primarily involves the bioreduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. The piperidine component aids in penetrating bacterial cell walls, thereby enhancing the compound's efficacy as an antimicrobial agent.

Applications in Drug Development

The compound's structural features make it suitable for various therapeutic applications:

  • Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a promising candidate for developing new antibiotics.
  • Anticancer Research : Preliminary studies suggest potential anticancer properties, with ongoing investigations into its ability to inhibit cancer cell proliferation through specific molecular interactions .
  • Metal Complexes : Recent research has explored metal complexes of this compound, which may enhance its solubility and bioactivity, particularly against multidrug-resistant cancer cells .

Synthesis Techniques

The synthesis of this compound typically involves nitration reactions followed by cyclization processes. Common methods include:

  • Nitration : Utilizing concentrated nitric acid and sulfuric acid to introduce the nitro group selectively.
  • Cyclization : Employing various reaction conditions to form the quinoline structure from simpler precursors.

These synthetic methods are crucial for optimizing yield and purity, ensuring that the compound is suitable for biological testing.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

StudyFocusFindings
Antibacterial ActivityDemonstrated efficacy against Mycobacterium tuberculosis, highlighting its potential as a new antibiotic.
Anticancer PropertiesSuggested inhibition of cancer cell growth through specific molecular interactions.
Metal ComplexesExplored enhanced solubility and activity against resistant cancer cells using metal complexes derived from the compound.

作用機序

The mechanism of action of 5-Nitro-8-(piperidin-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The piperidinyl group enhances the compound’s binding affinity to its targets, contributing to its overall biological activity .

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers: 5-Nitro-6-(piperidin-1-yl)quinoline

  • Structure : The piperidine substituent is at the 6-position (CAS: 19979-55-6) instead of the 8-position.
  • Pharmacological Relevance: Evidence suggests that substituent position significantly impacts biological activity. For example, 8-quinoline derivatives exhibit higher similarity scores to risperidone and ketanserin (antipsychotic drugs), whereas 6-substituted analogs show better alignment with ziprasidone in computational studies . This implies that the 8-position may optimize interactions with specific receptor targets.
  • Synthesis : Both isomers are synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling, though yields and reaction conditions may vary based on steric hindrance at the substitution site .

Piperidine vs. Pyrrolidine Derivatives

  • 5-Nitro-8-(pyrrolidin-1-yl)quinoline (CAS: 294194-84-6): Replaces the six-membered piperidine ring with a five-membered pyrrolidine.
  • Conformational Flexibility: Piperidine’s larger ring allows greater flexibility, which may enhance binding to targets requiring induced-fit interactions .
  • Commercial Availability : Both compounds are listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

Nitro-Substituted Aniline Analogs

  • Examples : 5-Nitro-2-(piperidin-1-yl)aniline (CAS: 5367-58-8) and 2-(4-methylpiperidin-1-yl)-5-nitroaniline (CAS: 188604-99-1).
  • Structural Differences: These lack the quinoline backbone but retain the nitro-amine pharmacophore.
  • Relevance: Lower structural similarity to 5-nitro-8-(piperidin-1-yl)quinoline (similarity scores: 0.88–0.92) , suggesting reduced overlap in biological targets.

Research Implications and Gaps

  • Biological Data: Limited published data on this compound’s specific targets necessitate further studies to validate computational predictions .
  • Positional Isomerism : The 8-position’s superiority in certain drug-target interactions warrants exploration in additional therapeutic contexts (e.g., kinase inhibition or antimicrobial activity) .

生物活性

5-Nitro-8-(piperidin-1-yl)quinoline is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure with a nitro group at the 5-position and a piperidine moiety at the 8-position. This unique configuration is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • NAD[P]H-quinone oxidoreductase (NQO1) : This enzyme is crucial for the redox cycling of quinones and plays a significant role in cellular defense against oxidative stress. Compounds with similar structures have shown that modifications at specific positions can enhance their affinity for NQO1, leading to increased anticancer activity .
  • Cellular Signaling Pathways : The compound may influence pathways related to apoptosis and cell proliferation. Preliminary studies suggest that derivatives can induce apoptosis through the modulation of Bcl-2 family proteins, which are pivotal in regulating cell death .

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For example, studies on related compounds have shown IC50 values ranging from 0.36 to 1.52 µM against various cancer cell lines, including lung and ovarian cancer . The introduction of substituents at the C-6 and C-7 positions has been shown to enhance this activity.

CompoundCancer Cell LineIC50 (µM)
Derivative AA549 (Lung)0.59
Derivative BSK-OV-3 (Ovary)0.85
Derivative CMDA-MB-231 (Breast)0.75

Antimicrobial Activity

This compound has also demonstrated potential antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 μM
Escherichia coli10 μg/mL
Pseudomonas aeruginosa5 μg/mL

These findings suggest that this compound could be effective against resistant strains of bacteria, potentially offering new avenues for antibiotic development .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Anticancer Effects : A study conducted on a series of quinoline derivatives found that specific modifications significantly enhanced their cytotoxicity against cancer cell lines, demonstrating the importance of structural diversity in developing effective anticancer agents .
  • Antimicrobial Studies : Another investigation highlighted the bactericidal effects of related quinoline compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for these compounds in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Nitro-8-(piperidin-1-yl)quinoline, and how can reaction conditions be optimized for yield and purity?

  • Answer : The synthesis of quinoline derivatives typically involves nucleophilic substitution or coupling reactions. For example, piperidine-substituted quinolines are synthesized via Buchwald-Hartwig amination or Ullmann-type coupling under palladium catalysis. Reaction optimization includes solvent selection (e.g., N,N-dimethylacetamide for improved solubility), temperature control (60–100°C), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of quinoline precursor to piperidine) to minimize side products . Purity ≥98% can be achieved using HPLC purification, as demonstrated in related quinoline derivatives .

Q. How can the structural identity and purity of this compound be verified experimentally?

  • Answer : Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., nitro and piperidinyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., C14_{14}H16_{16}N4_4O2_2 requires exact mass 296.1274) .
  • X-Ray Powder Diffraction (XRPD) and Thermal Analysis (TGA/DSC) : To assess crystallinity and thermal stability, as shown in analogous piperazine-quinoline compounds .

Q. What solvents and storage conditions are recommended for stabilizing this compound in laboratory settings?

  • Answer : Store under inert gas (argon) at –20°C to prevent nitro-group degradation. Use anhydrous dimethyl sulfoxide (DMSO) or ethanol for dissolution, avoiding protic solvents that may induce hydrolysis. Stability data from related nitroquinolines suggest a shelf life of ≥6 months under these conditions .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the pharmacological activity of this compound in receptor-binding assays?

  • Answer : The nitro group’s electron-withdrawing nature enhances quinoline’s π-π stacking with aromatic residues in enzyme active sites (e.g., kinase or antimicrobial targets). Computational docking studies (using AutoDock Vina) and comparative assays with non-nitrated analogs can quantify binding affinity differences. For example, nitro-substituted quinolines show 3–5× higher inhibition of bacterial DNA gyrase compared to non-nitrated derivatives .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

  • Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines). Standardize protocols using CLSI guidelines (e.g., M100-S17 for antimicrobial testing) . Validate results via orthogonal assays (e.g., SPR for binding kinetics alongside cell viability assays) and meta-analysis of published datasets .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the piperidinyl moiety for enhanced target selectivity?

  • Answer :

  • Step 1 : Synthesize analogs with modified piperidine rings (e.g., N-methylation, spirocyclic derivatives) .
  • Step 2 : Screen against primary and off-target receptors (e.g., CYP450 enzymes for metabolic stability).
  • Step 3 : Use QSAR models to correlate substituent properties (logP, polar surface area) with activity. For example, 4-methylpiperidine analogs improve blood-brain barrier penetration in CNS-targeted quinolines .

Q. What advanced spectroscopic techniques are critical for characterizing reactive intermediates during the synthesis of this compound?

  • Answer :

  • In Situ IR Spectroscopy : Monitors nitro-group reduction or piperidine coupling in real time .
  • EPR Spectroscopy : Detects radical intermediates in nitro-group reactions.
  • LC-MS/MS : Identifies transient byproducts (e.g., nitroso or amine derivatives) .

Q. Methodological Frameworks

Q. How can the PICO framework be applied to formulate a hypothesis-driven study on this compound’s mechanism of action?

  • Answer :

  • Population (P) : Cancer cell lines (e.g., HeLa) or bacterial strains (e.g., S. aureus).
  • Intervention (I) : this compound at IC50_{50} doses.
  • Comparison (C) : Untreated controls or standard drugs (e.g., ciprofloxacin).
  • Outcome (O) : Apoptosis markers (caspase-3) or minimum inhibitory concentration (MIC).
  • Example Question : “Does this compound reduce S. aureus viability more effectively than ciprofloxacin by targeting DNA gyrase?” .

Q. What are common pitfalls in experimental design for pharmacokinetic studies of nitro-substituted quinolines?

  • Answer :

  • Pitfall 1 : Ignoring nitro-group metabolism (e.g., reduction to amines in liver microsomes). Mitigation: Use LC-HRMS to track metabolites .
  • Pitfall 2 : Overlooking pH-dependent solubility. Mitigation: Conduct solubility assays across physiological pH (1.2–7.4) .

Q. Data Presentation

Q. How should researchers present conflicting crystallographic and solution-phase data for this compound?

  • Answer : Use complementary methods:
  • XRPD : For solid-state structure (e.g., piperidine chair conformation) .
  • NMR in Solution : To assess dynamic behavior (e.g., ring-flipping). Discrepancies indicate solvent or temperature effects on conformation .

特性

IUPAC Name

5-nitro-8-piperidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-17(19)12-6-7-13(16-9-2-1-3-10-16)14-11(12)5-4-8-15-14/h4-8H,1-3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKNJLAZNNSLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389525
Record name 5-nitro-8-(piperidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142315-99-9
Record name 5-nitro-8-(piperidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。